molecular formula C17H25N3O B6899621 N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide

Cat. No.: B6899621
M. Wt: 287.4 g/mol
InChI Key: UUOJBBAFRLBSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Properties

IUPAC Name

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-9-10-20(2)16-11-15(8-7-14(16)12-19)18-17(21)13-5-3-4-6-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJBBAFRLBSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C(C1)C=CC(=C2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amine with a cyclopentanecarboxylic acid derivative under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with a shorter duration of action compared to diazepam.

    Clonazepam: Known for its anticonvulsant properties in addition to its anxiolytic effects.

Uniqueness

N-(1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-yl)cyclopentanecarboxamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.